1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The general synthetic route includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 4-methoxyphenylboronic acid and 2,2-dimethylcyclopropanecarboxylic acid chloride.
Coupling reaction: The Suzuki–Miyaura coupling reaction is carried out using a palladium catalyst, typically in the presence of a base such as potassium carbonate, to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid can be compared with other similar compounds, such as:
4-Methoxyphenylacetic acid: This compound shares the methoxyphenyl group but differs in the presence of an acetic acid moiety instead of the cyclopropane ring.
4-Methoxyphenyl-1H-indole: This compound contains a methoxyphenyl group attached to an indole ring, representing a different class of heterocycles.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-12(2)8-13(12,11(14)15)9-4-6-10(16-3)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRPVUVYVGNIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)OC)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672370 | |
Record name | 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884091-56-9 | |
Record name | 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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